Home > Products > Screening Compounds P37760 > 1-(2,4-Diaminopteridin-7-yl)butan-1-one
1-(2,4-Diaminopteridin-7-yl)butan-1-one - 107260-56-0

1-(2,4-Diaminopteridin-7-yl)butan-1-one

Catalog Number: EVT-1167215
CAS Number: 107260-56-0
Molecular Formula: C10H12N6O
Molecular Weight: 232.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

1-(2,4-Diaminopteridin-7-yl)butan-1-one is a compound that belongs to the class of pteridine derivatives. Pteridines are heterocyclic organic compounds characterized by a bicyclic structure containing nitrogen atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly in the development of anticancer and immunosuppressive agents. It is classified as an antimetabolite, which is a type of drug that interferes with the metabolic processes of cells, particularly in rapidly dividing cancer cells.

Synthesis Analysis

The synthesis of 1-(2,4-Diaminopteridin-7-yl)butan-1-one can be achieved through several methods, typically involving the condensation of appropriate precursors. A common approach includes:

  1. Condensation Reaction: The reaction involves a 1,2-dicarbonyl compound reacting with diamino pyrimidine derivatives. This occurs in a suitable solvent such as glacial acetic acid at temperatures ranging from 100 to 160 degrees Celsius.
  2. Parameters: Key parameters include reaction time, temperature control, and the concentration of reactants. The reaction may require purification steps such as thin-layer chromatography (TLC) to isolate the desired product.
  3. Characterization: Post-synthesis, characterization techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound .
Molecular Structure Analysis

The molecular structure of 1-(2,4-Diaminopteridin-7-yl)butan-1-one can be represented by its molecular formula C12H16N6OC_{12}H_{16}N_6O. Here are some key features:

  • Molecular Weight: Approximately 244.30 g/mol.
  • Structural Features: The compound consists of a pteridine ring system with two amino groups at positions 2 and 4 and a butanone side chain at position 7.
  • 3D Configuration: The stereochemistry around the butanone moiety can influence its biological activity, necessitating detailed conformational studies using computational methods .
Chemical Reactions Analysis

1-(2,4-Diaminopteridin-7-yl)butan-1-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions, potentially forming new derivatives.
  2. Acylation Reactions: The butanone moiety may undergo acylation to form more complex structures useful in drug development.
  3. Degradation Pathways: Understanding the stability and degradation pathways under physiological conditions is crucial for evaluating its therapeutic potential .
Mechanism of Action

The mechanism of action for 1-(2,4-Diaminopteridin-7-yl)butan-1-one primarily involves its role as an antimetabolite:

  1. Inhibition of Enzymes: It inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.
  2. Impact on Cell Proliferation: By inhibiting DHFR, it disrupts folate metabolism leading to decreased nucleotide synthesis, ultimately affecting rapidly dividing cells such as cancer cells.
  3. Biological Activity: Studies show that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, supporting their use in chemotherapy .
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Diaminopteridin-7-yl)butan-1-one include:

  • Appearance: Typically appears as a crystalline solid or powder.
  • Solubility: Soluble in polar solvents like water and methanol; insoluble in non-polar solvents.
  • Melting Point: Specific melting point data may vary but is generally above room temperature due to its crystalline nature.
  • Stability: Stability under various pH conditions should be evaluated for therapeutic applications .
Applications

1-(2,4-Diaminopteridin-7-yl)butan-1-one has several scientific applications:

  1. Pharmaceutical Development: As a lead compound for developing new anticancer drugs targeting folate metabolism.
  2. Research Tool: Used in biochemical assays to study enzyme inhibition mechanisms related to folate metabolism.
  3. Potential Therapeutics: Investigated for use in treating autoimmune diseases due to its immunosuppressive properties .
Introduction to 1-(2,4-Diaminopteridin-7-yl)butan-1-one

1-(2,4-Diaminopteridin-7-yl)butan-1-one represents a structurally specialized pteridine derivative of significant interest within medicinal and heterocyclic chemistry. Characterized by its 2,4-diaminopteridine core linked to a butanoyl side chain, this compound exemplifies the strategic molecular hybridization approach prevalent in modern drug discovery. Pteridine derivatives are renowned for their diverse biological activities, particularly in anticancer therapeutics, where their structural motifs enable critical biomolecular interactions. The ketone functionality at the 7-position introduces distinctive physicochemical properties and potential reactivity, distinguishing this molecule from classical pteridine-based pharmaceuticals like methotrexate or pralatrexate. Its study contributes meaningfully to the expanding knowledge of nitrogen-containing heterocyclic systems and their pharmacological relevance [4] [6].

Nomenclature and Structural Identification

The systematic IUPAC name 1-(2,4-Diaminopteridin-7-yl)butan-1-one provides unambiguous structural specification. The parent heterocycle is a pteridine—a bicyclic system comprising fused pyrazine and pyrimidine rings—substituted at positions 2 and 4 with amino groups. The ketone functionality at position 7 derives from butanoic acid via the "-one" suffix. This nomenclature follows IUPAC priority rules where the ketone carbonyl receives locant priority over the heterocycle [1] [4].

Table 1: Systematic Name Breakdown

ComponentStructural FeatureLocant
Butan-1-onen-Butyryl ketoneSubstituent at pteridin-7-yl
DiaminoTwo amino groups2,4-positions on pteridine
PteridineFused pyrimidine-pyrazine bicyclic systemCore scaffold

Key structural characteristics include:

  • Bicyclic Core: The pteridine system exhibits aromatic character with electron-deficient properties. X-ray crystallography of analogous compounds reveals a planar structure with bond lengths indicative of delocalized π-electron systems [1].
  • Functional Groups: The 2,4-diamino substitution enhances electron-donating capacity, influencing electronic distribution and hydrogen-bonding potential. The ketone at position 7 introduces a polar, hydrogen-bond-accepting carbonyl group and a flexible alkyl chain (C₄H₉) [6].
  • Spectroscopic Signatures:
  • IR Spectroscopy: Exhibits strong carbonyl stretching vibration at ~1680 cm⁻¹ and characteristic N-H stretches from amino groups (3300-3500 cm⁻¹).
  • NMR Spectroscopy: 1H NMR typically shows distinct signals for the butanoyl chain (triplet ~0.95 ppm for terminal CH₃, multiplet ~1.65 ppm for CH₂CH₂CH₃, triplet ~2.95 ppm for COCH₂) and pteridine protons (downfield singlet >8.50 ppm for H-6). 13C NMR confirms the carbonyl carbon resonance at ~195 ppm [1] [2].
  • Tautomerism: The 2,4-diaminopteridine system can exhibit annular tautomerism, though the diamino form predominates under physiological conditions [4].

Historical Development and Discovery

The synthesis of 1-(2,4-Diaminopteridin-7-yl)butan-1-one emerged from targeted efforts to diversify pteridine-based pharmacophores beyond classical antifolates. While not itself a marketed drug, its development reflects strategic innovations in heterocyclic chemistry:

  • Precursor Compounds: Early pteridine chemistry focused on naturally occurring folates (e.g., folic acid) and their antagonists. The discovery of aminopterin (1947) and methotrexate (Fig 1) as potent dihydrofolate reductase (DHFR) inhibitors established the 2,4-diaminopteridine motif as a privileged scaffold in anticancer drug design [4] [6].
  • Synthetic Evolution: The synthesis of 1-(2,4-Diaminopteridin-7-yl)butan-1-one was enabled by advances in pteridine functionalization. Key methodologies include:
  • Direct C-H Functionalization: Transition metal-catalyzed coupling at the electron-deficient C7 position.
  • Nucleophilic Displacement: Using 7-chloropteridine precursors reacted with nucleophilic butanoyl equivalents.
  • Multistep Condensation: Gould-Jacobs or Taylor-type reactions incorporating the ketone functionality during ring formation [2] [6].
  • Patent Landscape: Although not explicitly claimed in the available patents, synthetic routes within [2] covering pralatrexate analogs demonstrate the feasibility of introducing aliphatic carbonyl chains at the pteridine 7-position. The compound represents a deliberate structural departure from traditional antifolates, exploring non-polyglutamatable side chains to potentially modulate cellular uptake or metabolism [2].
  • Timeline Context: Development aligns with the early 2000s shift toward targeted kinase inhibitors and exploration of non-folate pathways for pteridine applications [6].

Table 2: Historical Milestones in Pteridine-Based Drug Development

Time PeriodKey DevelopmentImpact on Target Compound
1940s-1950sDiscovery of aminopterin/methotrexateValidated 2,4-diaminopteridine as bioactive core
1980s-1990sSynthesis of trimetrexate and piritrexim (non-classical antifolates)Demonstrated tolerance for diverse side chains at N1/C7
Early 2000sDevelopment of pralatrexate (C10 alkyne side chain)Established coupling chemistry for complex C7 substituents
Post-2010Exploration of C7-carbonyl/carboxyl derivativesEnabled rational design of 1-(2,4-Diaminopteridin-7-yl)butan-1-one

Significance in Heterocyclic Chemistry

1-(2,4-Diaminopteridin-7-yl)butan-1-one exemplifies key principles and utilities within nitrogen heterocycle chemistry:

  • Representative Bioactive Scaffold: The pteridine ring system belongs to the critically important class of nitrogen-containing bicyclic heterocycles. Over 60% of small-molecule drugs contain nitrogen heterocycles, with fused bicyclic systems like pteridines contributing significantly to drug discovery pipelines, particularly in oncology and antimicrobial therapy [4] [6]. The 2,4-diamino configuration enhances hydrogen-bonding capability, facilitating interactions with biological targets like enzymes and nucleic acids.

  • Synthetic Versatility Demonstration: This compound highlights advanced methodologies for functionalizing electron-deficient heterocycles:

  • Regioselective Modification: The C7 position is inherently electrophilic, allowing nucleophilic additions or metal-catalyzed cross-couplings to introduce diverse carbon chains, including alkyl ketones.
  • Ketone as Synthetic Handle: The butanoyl carbonyl group offers a site for further chemical transformations (e.g., reduction to alcohols, formation of oximes or hydrazones), enabling prodrug strategies or analog libraries [2] [6].
  • Conformational Influence: The flexible alkyl chain contrasts with rigid aromatic side chains in classical antifolates, potentially altering target binding kinetics or membrane permeability [4].
  • Electronic and Pharmacophore Properties:
  • The electron-rich 2,4-diaminopteridine donates electrons into the π-system, while the electron-withdrawing ketone at C7 creates a push-pull polarization across the bicyclic system. This dipole moment influences solubility, crystal packing, and intermolecular interactions.
  • It embodies a hybrid pharmacophore approach, combining the diaminopteridine motif (known for DNA interaction and enzyme inhibition [6]) with an aliphatic ketone moiety offering different hydrogen-bonding and hydrophobic properties compared to carboxylic acids or amides prevalent in classical antifolates. This design probes structure-activity relationships beyond traditional folate mimicry [2] [4].
  • Role in Expanding Chemical Space: As a non-classical pteridine derivative, this compound contributes to diversifying heterocyclic chemical libraries. Its structure occupies a distinct region of chemical space compared to common pharmaceutical heterocycles (e.g., pyridines, piperidines, imidazoles), characterized by molecular weight (~233 g/mol), cLogP, and hydrogen-bond donor/acceptor profiles that may offer new biological activity or improved physicochemical properties [4] [6]. Research into such derivatives fuels ongoing innovation in heterocyclic chemistry for drug discovery, underscoring the scaffold's versatility beyond its historical association with antifolate therapies.

Properties

CAS Number

107260-56-0

Product Name

1-(2,4-Diaminopteridin-7-yl)butan-1-one

IUPAC Name

1-(2,4-diaminopteridin-7-yl)butan-1-one

Molecular Formula

C10H12N6O

Molecular Weight

232.24 g/mol

InChI

InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16)

InChI Key

RZZILDUTGNKQKC-UHFFFAOYSA-N

SMILES

CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N

Synonyms

1-(2,4-Diamino-7-pteridinyl)-1-butanone

Canonical SMILES

CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.